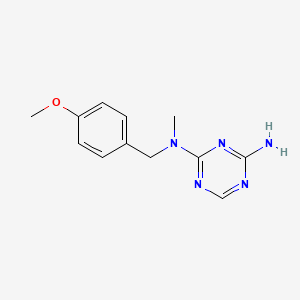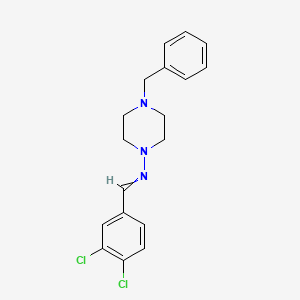![molecular formula C22H30N2O3 B5664335 3-[[9-(2-Methoxyethyl)-2,9-diazaspiro[4.5]decan-2-yl]methyl]-6-methylchromen-4-one](/img/structure/B5664335.png)
3-[[9-(2-Methoxyethyl)-2,9-diazaspiro[4.5]decan-2-yl]methyl]-6-methylchromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[9-(2-Methoxyethyl)-2,9-diazaspiro[45]decan-2-yl]methyl]-6-methylchromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by its unique spirocyclic structure, which includes a diazaspirodecane moiety and a chromenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[9-(2-Methoxyethyl)-2,9-diazaspiro[4.5]decan-2-yl]methyl]-6-methylchromen-4-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the diazaspirodecane moiety: This step involves the reaction of a suitable diamine with a cyclic ketone under acidic conditions to form the spirocyclic structure.
Attachment of the methoxyethyl group: The methoxyethyl group is introduced through an alkylation reaction using a suitable alkylating agent.
Formation of the chromenone core:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[[9-(2-Methoxyethyl)-2,9-diazaspiro[4.5]decan-2-yl]methyl]-6-methylchromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-[[9-(2-Methoxyethyl)-2,9-diazaspiro[4.5]decan-2-yl]methyl]-6-methylchromen-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[[9-(2-Methoxyethyl)-2,9-diazaspiro[4.5]decan-2-yl]methyl]-6-methylchromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 7-(2-Methoxyethyl)-2-[3-(methylsulfanyl)benzyl]-2,7-diazaspiro[4.5]decan-6-one
- Indole derivatives
- 6-(1-Iodovinyl)-1,4-dioxaspiro[4.5]decane
Uniqueness
3-[[9-(2-Methoxyethyl)-2,9-diazaspiro[4.5]decan-2-yl]methyl]-6-methylchromen-4-one is unique due to its combination of a diazaspirodecane moiety and a chromenone core, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
3-[[9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decan-2-yl]methyl]-6-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3/c1-17-4-5-20-19(12-17)21(25)18(14-27-20)13-24-9-7-22(16-24)6-3-8-23(15-22)10-11-26-2/h4-5,12,14H,3,6-11,13,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHPRUVKMDNMDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C(C2=O)CN3CCC4(C3)CCCN(C4)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,1',3',5'-tetramethyl-5-[3-methyl-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]-1H,1'H-3,4'-bipyrazole](/img/structure/B5664256.png)
![4-[5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-cyclohexyl-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5664263.png)
![rel-(4aS,8aS)-2-[(2-isopropyl-5-pyrimidinyl)methyl]octahydro-2,7-naphthyridin-4a(2H)-ol dihydrochloride](/img/structure/B5664271.png)
![1-[(3-Fluorophenyl)methyl]-4-piperidin-1-ylpiperidine](/img/structure/B5664275.png)

![1-benzyl-4-{[2-(dimethylamino)-4-methyl-5-pyrimidinyl]carbonyl}-1,4-diazepan-6-ol](/img/structure/B5664305.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)ethyl]acetamide](/img/structure/B5664310.png)
![1,1',3',5'-tetramethyl-5-[3-methyl-1-(1-methylpiperidin-4-yl)-1H-1,2,4-triazol-5-yl]-1H,1'H-3,4'-bipyrazole](/img/structure/B5664315.png)

![2-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B5664324.png)
![5-[(Z)-1-(3-METHYL-2-THIENYL)METHYLIDENE][1,3]THIAZOLO[3,2-B][1,2,4]TRIAZOL-6-ONE](/img/structure/B5664326.png)
![1-cyclopentyl-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinecarboxamide](/img/structure/B5664333.png)
![2-[1-[(2-ethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-methyl-N-(oxan-4-ylmethyl)acetamide](/img/structure/B5664343.png)
![9-(2-ethylisonicotinoyl)-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5664365.png)
